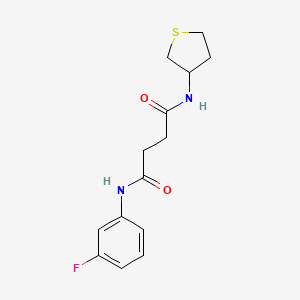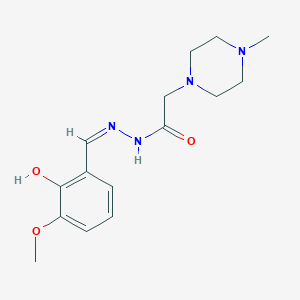
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide, also known as ABT-089, is a chemical compound that has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide works by selectively activating alpha-4 beta-2 nicotinic acetylcholine receptors in the brain. These receptors are involved in cognitive processes such as attention, learning, and memory. By activating these receptors, N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide can improve cognitive function and potentially treat cognitive disorders.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide has been shown to improve cognitive function in animal models and has been tested in clinical trials for its safety and efficacy in humans. It has been shown to improve attention, learning, and memory in both animals and humans. N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide has also been shown to have a low potential for abuse and addiction, making it a promising candidate for treating cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide has several advantages for lab experiments. It has a well-understood mechanism of action and has been extensively studied in animal models and humans. It also has a low potential for abuse and addiction, making it a safe and ethical choice for lab experiments. However, there are also limitations to using N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide in lab experiments. It can be difficult to obtain and is relatively expensive compared to other compounds. Additionally, its effects may be influenced by factors such as age, sex, and genetics, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide. One area of interest is its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. Clinical trials are ongoing to determine its safety and efficacy in humans. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Future research could explore the optimal dosing and administration of N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide for this purpose. Additionally, research could explore the potential use of N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide in combination with other compounds to enhance its effects. Overall, N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide has shown promise as a potential treatment for cognitive disorders and warrants further investigation.
Méthodes De Synthèse
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide is synthesized through a multi-step process that involves the reaction of 3-fluoroaniline with tetrahydrothiophene-3-carboxylic acid, followed by the addition of succinic anhydride and N,N-dimethylformamide. The resulting product is then purified through recrystallization to obtain N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide in its final form.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. It has been shown to improve cognitive function in animal models and has been tested in clinical trials for its safety and efficacy in humans.
Propriétés
IUPAC Name |
N'-(3-fluorophenyl)-N-(thiolan-3-yl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S/c15-10-2-1-3-11(8-10)16-13(18)4-5-14(19)17-12-6-7-20-9-12/h1-3,8,12H,4-7,9H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNXEZOTHMPLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC(=O)CCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B6124509.png)
![2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B6124516.png)
![8-chloro-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B6124524.png)
![1-(2,3-difluorobenzyl)-4-[1-(2-furoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6124531.png)

![N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B6124542.png)
![(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6124548.png)
![ethyl 1-[4-(acetylamino)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6124556.png)

![4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6124575.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6124579.png)
![3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole](/img/structure/B6124587.png)
![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methoxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6124599.png)
![N-{[1-(cyclopentylcarbonyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6124603.png)